molecular formula C15H22N2O2 B2659556 tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 1034770-97-2

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B2659556
CAS No.: 1034770-97-2
M. Wt: 262.353
InChI Key: VAOFQIUMSHDFQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar protective group strategies, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its specific structure, which includes a tetrahydroquinoline ring and a tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-12-9-11-7-5-6-8-13(11)17(4)10-12/h5-8,12H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOFQIUMSHDFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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